molecular formula C8H14N4O B2845657 5-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1890810-80-6

5-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2845657
CAS No.: 1890810-80-6
M. Wt: 182.227
InChI Key: YVFVNHCJTZVMTL-UHFFFAOYSA-N
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Description

5-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with an amino group, an ethyl group, and a carboxamide group, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method includes the reaction of ethyl hydrazinecarboxylate with N,N-dimethylformamide dimethyl acetal under reflux conditions to form the desired pyrazole ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts such as transition metals can also be employed to improve reaction efficiency and selectivity . Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, reduced amines, and various substituted pyrazole derivatives .

Scientific Research Applications

5-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The amino and carboxamide groups play a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the active site or alter receptor function by binding to specific sites .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
  • 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide
  • 5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid ethyl ester

Uniqueness

5-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide is unique due to the presence of both an ethyl group and N,N-dimethyl substitution on the pyrazole ring. This structural feature enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development .

Properties

IUPAC Name

5-amino-1-ethyl-N,N-dimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-4-12-7(9)6(5-10-12)8(13)11(2)3/h5H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFVNHCJTZVMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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